molecular formula C12H10BrN2O+ B271393 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium

Cat. No. B271393
M. Wt: 278.12 g/mol
InChI Key: DZOWAIMJUVVXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium, also known as BPPEP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BPPEP is a cationic molecule that possesses a unique chemical structure, making it an ideal candidate for studying its mechanism of action and potential applications.

Mechanism of Action

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's mechanism of action is not well understood, but studies suggest that it interacts with negatively charged cell membranes, leading to its uptake into cells. Once inside the cell, 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium can potentially interact with intracellular components, leading to its biological effects.
Biochemical and Physiological Effects:
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has been shown to have various biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and cytotoxicity. 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has been shown to reduce inflammation in various models, including a mouse model of psoriasis. However, 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's cytotoxicity can limit its potential applications, as it can lead to cell death at high concentrations.

Advantages and Limitations for Lab Experiments

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's unique chemical structure and cationic nature make it an ideal candidate for various lab experiments. 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's ability to interact with negatively charged cell membranes makes it an ideal candidate for drug delivery systems and biosensors. However, 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's cytotoxicity can limit its potential applications, as it can lead to cell death at high concentrations.

Future Directions

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's potential applications in various fields make it an exciting area of research. Future studies could focus on improving 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's purity and yield through the development of new synthesis methods. Additionally, further studies could focus on understanding 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's mechanism of action and potential applications in drug delivery systems, biosensors, and materials science. Finally, future studies could focus on reducing 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's cytotoxicity to expand its potential applications.

Synthesis Methods

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium can be synthesized through various methods, including the reaction of 4-bromobenzaldehyde with 2-acetylpyrazine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium. The purity and yield of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium can be improved through purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has been extensively studied for its potential applications in various fields, including drug delivery, biosensors, and materials science. 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's cationic nature makes it an ideal candidate for drug delivery systems, as it can interact with negatively charged cell membranes. 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has also been used in biosensors to detect the presence of biomolecules such as glucose and cholesterol. Additionally, 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has been incorporated into materials such as hydrogels and nanoparticles for various applications.

properties

Product Name

1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium

Molecular Formula

C12H10BrN2O+

Molecular Weight

278.12 g/mol

IUPAC Name

1-(4-bromophenyl)-2-pyrazin-1-ium-1-ylethanone

InChI

InChI=1S/C12H10BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-8H,9H2/q+1

InChI Key

DZOWAIMJUVVXJE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CC=NC=C2)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CC=NC=C2)Br

Origin of Product

United States

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